2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-8-3-1-2-7(4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSHPOPFNXHHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiazole Ring
The thiazole ring is commonly synthesized through cyclization reactions involving thiourea derivatives and α-haloketones. This classical approach enables the formation of the 1,3-thiazole heterocycle core with appropriate substitution patterns.
Alternative methods include multi-component condensation reactions, such as those involving aromatic amines, aldehydes, and mercaptoacetic acid under catalytic or solvent-free conditions, which have been reported for related thiazole and thiazolidinone derivatives.
Introduction of the 3-Fluorophenylmethyl Group
The 3-fluorophenylmethyl substituent is typically introduced via nucleophilic substitution reactions using 3-fluorobenzyl halides (e.g., bromides or chlorides) reacting with thiazole precursors under basic conditions.
Optimization of reaction parameters such as solvent choice (e.g., DMF, THF), temperature (60–80°C), and reaction time is critical to maximize yield and purity.
Functional Group Transformations on the Carboxylic Acid
The carboxylic acid group at the 4-position can be manipulated through esterification, amide formation, acid chloride synthesis, reduction, and decarboxylation reactions.
Ester Hydrolysis : Conversion of methyl esters to the free acid using sodium hydroxide in mixed solvents (THF/MeOH/H₂O) at ambient temperature yields the acid in high purity and yield (~93%).
Amide Coupling : Activation of the acid with carbodiimide reagents (e.g., EDCl) in the presence of HOBt allows coupling with amines to form amide derivatives with yields ranging from 76–82%.
Acid Chloride Formation : Treatment with oxalyl chloride and catalytic DMF in dichloromethane at low temperatures (0–20°C) affords acid chlorides in excellent yields (~95%), facilitating further derivatization.
Reduction : Lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid (often after esterification) to the corresponding alcohol, though this requires careful control due to the reactivity of LiAlH₄.
Decarboxylation : Thermal or catalytic decarboxylation under acidic (H₂SO₄) or basic (Cu/quinoline) conditions removes the carboxyl group, yielding the corresponding thiazole derivative without the acid functionality.
Representative Preparation Procedure
A typical preparation sequence for the target compound includes:
Reaction Tables Summarizing Key Transformations
Carboxylic Acid Functional Group Transformations
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Ester Hydrolysis | NaOH (2.63 g) in THF/MeOH/H₂O, 20°C, 0.5 h | This compound | 93% | Mild conditions, high yield |
| Amide Coupling | EDCl, HOBt, THF, amine (e.g., 4-(2-aminoethyl)morpholine) | Thiazole-4-carboxamide derivatives | 76–82% | Carbodiimide-mediated coupling |
| Acid Chloride Formation | Oxalyl chloride, DMF (catalytic), DCM, 0–20°C | Thiazole-4-carbonyl chloride | 95% | Intermediate for further derivatization |
| Reduction | LiAlH₄, dry ether | 4-(Hydroxymethyl)thiazole derivative | Not specified | Requires prior esterification |
| Decarboxylation | Heating under basic (Cu/quinoline) or acidic (H₂SO₄) media | 2-[(3-Fluorophenyl)methyl]-1,3-thiazole | Not specified | Removal of CO₂, alters functional group profile |
Optimization and Industrial Considerations
Industrial scale synthesis would focus on optimizing solvent systems, reaction temperatures, and catalysts to maximize yield and purity while minimizing environmental impact and cost.
Use of green chemistry approaches such as solvent-free conditions, ultrasound-assisted reactions, or recyclable catalysts has been reported for related thiazole derivatives and could be adapted.
Purification typically involves recrystallization and chromatographic techniques, with high-performance liquid chromatography (HPLC) used to verify purity (>97% recommended).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectroscopy confirm the presence and position of the 3-fluorophenylmethyl group and thiazole ring.
Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (~237.25 g/mol).
Melting Point : Provides purity assessment; analogous compounds show melting points around 206–207°C.
Thin Layer Chromatography (TLC) : Used during synthesis to monitor reaction progress and purity.
Summary Table of Key Preparation Methods
| Method Step | Key Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Thiazole ring formation | Cyclization of thiourea derivative + α-haloketone | Thiazole core | Classical approach |
| Fluorophenylmethyl introduction | Nucleophilic substitution with 3-fluorobenzyl halide | Substituted thiazole | Requires base and optimized solvent |
| Ester hydrolysis | NaOH in THF/MeOH/H₂O, 20°C, 0.5 h | Free acid, 93% yield | Mild and efficient |
| Acid chloride synthesis | Oxalyl chloride, DMF, DCM, 0–20°C | Acid chloride, 95% yield | Intermediate for amide/ester formation |
| Amide formation | EDCl, HOBt, THF, amines | Amide derivatives, 76–82% yield | Carbodiimide coupling |
| Decarboxylation | Heating under acidic or basic media | Decarboxylated thiazole | Alters functional group |
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides:
Reaction Table
-
Mechanism : Base-mediated hydrolysis cleaves the methyl ester ( ), while carbodiimide-based coupling agents activate the carboxylic acid for amide bond formation ( ).
Acid Chloride Formation
The carboxylic acid converts to its reactive acid chloride intermediate, enabling further derivatization:
Reaction Table
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acid Chloride Synthesis | Oxalyl chloride, DMF, DCM, 0–20°C | Thiazole-4-carbonyl chloride | 95% |
-
Applications : The acid chloride reacts with amines (e.g., 3-(imidazol-1-yl)aniline) to yield carboxamides under mild conditions ( ).
Electrophilic Aromatic Substitution
The 3-fluorophenylmethyl group participates in electrophilic substitution, though steric and electronic effects modulate reactivity:
Key Observations
-
Directing Effects : The fluorine atom deactivates the phenyl ring, favoring meta-substitution.
-
Example Reaction : Nitration or sulfonation under acidic conditions (e.g., H₂SO₄/HNO₃), though specific examples for this compound require further experimental validation ( , ).
Reduction of the Carboxylic Acid
| Reagents/Conditions | Products | Notes | Source |
|---|---|---|---|
| LiAlH₄, dry ether | 4-(Hydroxymethyl)thiazole | Requires prior esterification |
Oxidation of the Thiazole Ring
-
Sulfur Oxidation : Thiazole’s sulfur atom oxidizes to sulfoxides (H₂O₂) or sulfones (KMnO₄), though explicit data for this compound is limited ( ).
Decarboxylation
Thermal or catalytic decarboxylation removes CO₂ from the carboxylic acid:
-
Conditions : Heating under basic (e.g., Cu/quinoline) or acidic (e.g., H₂SO₄) media.
Biological Activity-Driven Modifications
The compound serves as a scaffold for bioactive derivatives:
Scientific Research Applications
Structural Information
- Molecular Formula : CHFNOS
- Molecular Weight : 237.25 g/mol
- IUPAC Name : 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
- CAS Number : 1266976-92-4
Reactions and Synthesis
The compound can undergo several chemical reactions, including:
- Oxidation : Converts to sulfoxides or sulfones.
- Reduction : Converts the carboxylic acid group to alcohols or aldehydes.
- Substitution : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. It can be utilized in the development of new materials and as a catalyst in various chemical reactions.
Biology
The compound is being studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that thiazole derivatives exhibit antimicrobial effects, making this compound a candidate for further investigation in this area.
- Anticancer Activity : Initial studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, this compound may be explored as a pharmaceutical intermediate or active ingredient. Its unique structure allows for modifications that could enhance efficacy against specific biological targets.
Potential Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Enzyme inhibition or receptor modulation |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of thiazole derivatives similar to this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting potential for development into antimicrobial agents.
Case Study 2: Anticancer Properties
Research focused on the anticancer potential of thiazole derivatives demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines. Further studies are needed to elucidate the specific mechanisms involved.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The fluorophenyl group can enhance its binding affinity and specificity for certain targets, while the thiazole ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in the substituents on the phenyl ring or thiazole core. Below is a comparative analysis of physicochemical properties, synthesis, and biological relevance:
Table 1: Structural and Physicochemical Comparison
Solubility and Pharmacokinetics
- Solubility: Fluorophenylmethyl derivatives are typically insoluble in water but soluble in DMSO, ethanol, or THF, similar to 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid .
- Acidity : The carboxylic acid group (pKa ~2–3) allows salt formation under basic conditions, improving bioavailability .
Biological Activity
2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a compound of interest in pharmaceutical research due to its potential biological activities. Its structure includes a thiazole ring, which is known for various biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- SMILES : C1=CC(=CC(=C1)F)CC2=NC(=CS2)C(=O)O
- InChIKey : OBSHPOPFNXHHLX-UHFFFAOYSA-N
The compound features a fluorophenyl group attached to a thiazole ring with a carboxylic acid functional group, which may enhance its biological activities.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial properties. The presence of electron-withdrawing groups like fluorine on the phenyl ring can enhance these effects. For instance, a study on related thiazole derivatives showed that modifications to the phenyl group significantly influenced antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored extensively. The compound's structural features may allow it to interact with various cellular targets implicated in cancer progression. For example, derivatives similar to this compound have demonstrated cytotoxic effects against several cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
These results suggest that modifications in the side chains can lead to enhanced selectivity and potency against specific cancer types.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely related to their structural characteristics. The following points summarize key findings from the SAR studies:
- Fluorine Substitution : The introduction of fluorine increases lipophilicity and may enhance binding affinity to biological targets.
- Carboxylic Acid Group : This functional group is crucial for activity as it can participate in hydrogen bonding with target proteins.
- Phenyl Ring Modifications : Electron-withdrawing substituents generally improve antimicrobial activity, while electron-donating groups may reduce efficacy .
Case Studies
Recent studies have focused on evaluating the compound's efficacy in preclinical models:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against resistant strains of bacteria, demonstrating promising results comparable to established antibiotics .
- Anticancer Mechanisms : Investigations into the mechanisms of action revealed that the compound induces apoptosis in cancer cells via mitochondrial pathways, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step strategies, such as:
- Condensation reactions : Reacting 3-fluorobenzyl bromide with a thiazole precursor (e.g., 4-carboxythiazole derivatives) under basic conditions.
- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups to protect reactive sites during intermediate steps, as seen in analogous thiazole syntheses .
- Purification : Column chromatography or recrystallization to isolate the final product, with purity verified by HPLC (>97% purity recommended) .
- Key Considerations : Optimize reaction temperature (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) to enhance yield.
Q. How should researchers handle and store this compound to ensure stability?
- Safety & Storage Protocol :
- Handling : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust formation .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) are recommended to mitigate moisture absorption .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm the 3-fluorophenylmethyl substitution and thiazole ring integrity.
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., exact mass: ~275.05 g/mol) .
- Melting Point : Compare observed mp (e.g., 206–207°C for chloro analogs) to literature values to assess purity .
Advanced Research Questions
Q. How does the 3-fluorophenylmethyl substituent influence receptor binding compared to other substituents?
- Structure-Activity Relationship (SAR) Insights :
- Fluorine Effects : The electron-withdrawing fluorine atom enhances metabolic stability and may increase binding affinity to targets like EP2/EP3 receptors, as seen in related thiazole-carboxylic acids (EC₅₀ < 10 nM) .
- Comparative Studies : Chloro or methyl substituents (e.g., 3-chlorophenyl analogs) show reduced selectivity in receptor assays, highlighting fluorine’s unique role .
- Experimental Design : Conduct competitive binding assays with radiolabeled ligands or surface plasmon resonance (SPR) to quantify affinity shifts.
Q. How can researchers resolve discrepancies in purity assessments during synthesis?
- Troubleshooting Methodology :
- Chromatographic Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Adjust mobile phase pH to improve peak resolution .
- Elemental Analysis : Compare calculated vs. observed C/H/N/S ratios to confirm stoichiometry.
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to identify hygroscopicity or solvent residues .
Q. What strategies optimize this compound’s solubility for in vivo studies?
- Formulation Approaches :
- Salt Formation : Prepare sodium or potassium salts to enhance aqueous solubility.
- Co-solvents : Use DMSO:PBS (≤10% v/v) or cyclodextrin complexes for preclinical dosing .
- Pro-drug Design : Esterify the carboxylic acid group (e.g., methyl ester) to improve bioavailability, followed by enzymatic cleavage in vivo .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data between in vitro and in vivo models?
- Root Cause Investigation :
- Metabolic Stability : Assess hepatic microsomal degradation rates; fluorinated analogs often exhibit prolonged half-lives but may form reactive metabolites .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding, which can reduce free drug concentration in vivo.
- Dose Adjustments : Conduct pharmacokinetic (PK) studies to align in vitro IC₅₀ values with achievable plasma concentrations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
